1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-
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Overview
Description
1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- is a complex organic compound with the molecular formula C15H18ClN3O. It is known for its unique structure, which includes a piperazine ring and quinoline moieties.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- involves multiple steps. One common synthetic route includes the reaction of 4-(7-chloro-4-quinolinyl)-1-piperazine with an appropriate aldehyde or ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacological properties.
Piperazine derivatives: Various piperazine-based compounds used in pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of piperazine and quinoline moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6O/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29/h1-8,17-18,23,38H,9-16,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJZMXPCFDEQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)O)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225358 |
Source
|
Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74351-59-0 |
Source
|
Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074351590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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